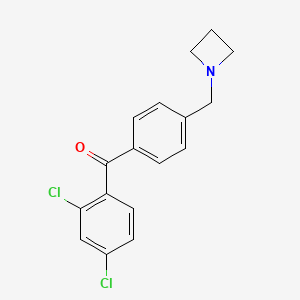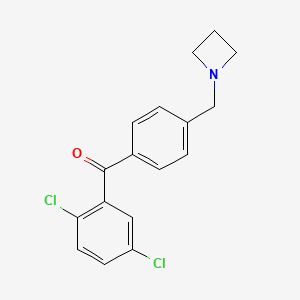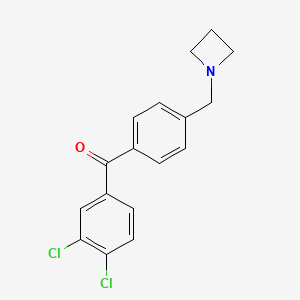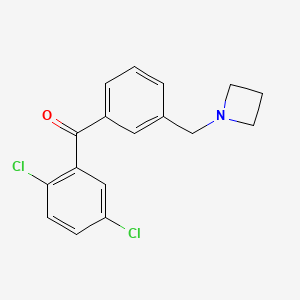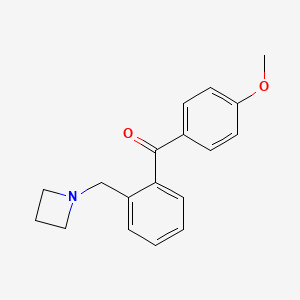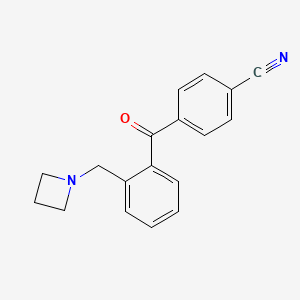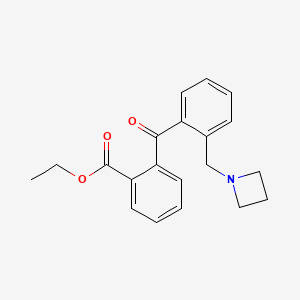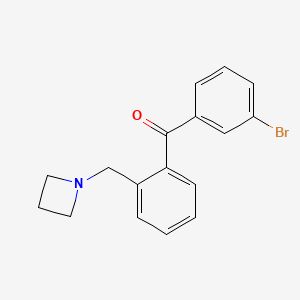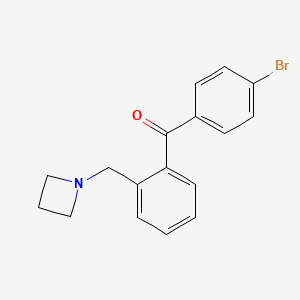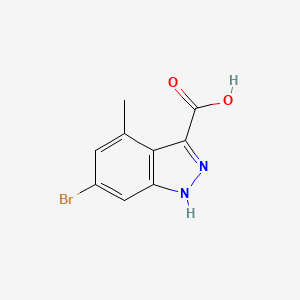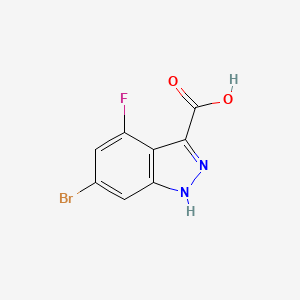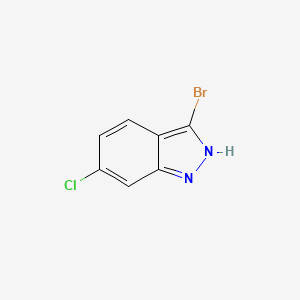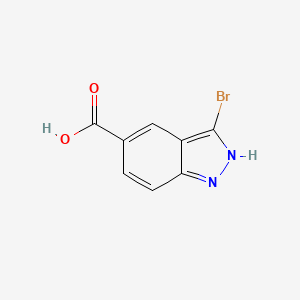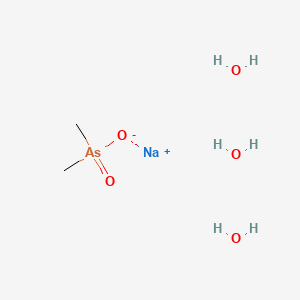
Natriumcacodylat-Trihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Die Verbindung ist ein Hauptmetabolit von anorganischem Arsen und wurde auf ihre toxikologischen Wirkungen untersucht.
- Sie wird als Puffermittel in der biologischen Probenvorbereitung und -fixierung verwendet .
Cacodylsäure: ist eine organische Arsenverbindung mit der chemischen Formel . Sie kommt üblicherweise in ihrer Form vor.
Herstellungsmethoden
Synthesewege: Cacodylsäure kann durch Reaktion von mit synthetisiert werden.
Reaktionsbedingungen: Die Reaktion findet typischerweise in wässrigem Medium statt.
Industrielle Produktion: Obwohl sie nicht in großem Umfang industriell hergestellt wird, kann sie im Labormaßstab hergestellt werden.
Wissenschaftliche Forschungsanwendungen
Toxikologie: Cacodylsäure wurde als Arsenquelle in der toxikologischen Forschung verwendet.
Biologische Studien: Sie dient als Puffer bei der Probenvorbereitung für die Elektronenmikroskopie.
Industrie: Begrenzte industrielle Anwendungen, aber ihre Eigenschaften sind relevant für das Verständnis von Arsenverbindungen.
Wirkmechanismus
Stoffwechsel: In vivo wird Natriumcacodylat zu metabolisiert.
Ziele und Pfade: Die genauen molekularen Ziele und Pfade sind noch Gegenstand der Forschung.
Wirkmechanismus
Target of Action
Sodium cacodylate trihydrate, also known as cacodylic acid sodium salt trihydrate, is primarily used as a buffer in various biochemical and medical applications . Its primary target is the pH level of the solution it is added to .
Mode of Action
Sodium cacodylate trihydrate acts by maintaining the pH of the solution within an effective buffering range of 5.1-7.4 . This buffering capacity prevents excess acidity that may result from various biochemical reactions or processes .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for many biochemical reactions and pathways . By maintaining the pH, it ensures the optimal functioning of these pathways.
Pharmacokinetics
It is known that it is an organic arsenic compound that is metabolized to produce inorganic, trivalent arsenic in vivo .
Result of Action
The primary result of sodium cacodylate trihydrate’s action is the stabilization of pH levels. This stabilization is crucial in microscopy studies, where the buffering capacity of cacodylate prevents excess acidity that may result from tissue fixation .
Action Environment
The action of sodium cacodylate trihydrate is influenced by environmental factors such as temperature and the presence of other ions in the solution. It is typically stored at room temperature (15-25°C) and its buffering action can be affected by the concentration of other ions in the solution .
Biochemische Analyse
Biochemical Properties
Sodium cacodylate trihydrate plays a crucial role in biochemical reactions due to its buffering capacity, which helps maintain a stable pH environment. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in protein crystallization as a precipitant due to its structural similarity to phosphate . Sodium cacodylate trihydrate has been utilized to investigate DNA condensation by polyamines, DNA melting, DNA triplex formation, and ribozyme folding . Additionally, it has been used to study the unfolding and anion binding of the protein subunit of Bacillus subtilis RNase P .
Cellular Effects
Sodium cacodylate trihydrate affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a source of arsenic in toxicological research . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the cytotoxic effects of arsenic compounds in HeLa human tumor cells and bacterial cells . Sodium cacodylate trihydrate’s buffering capacity also prevents excess acidity during tissue fixation in microscopy studies .
Molecular Mechanism
At the molecular level, sodium cacodylate trihydrate exerts its effects through various binding interactions with biomolecules. It is metabolized to produce inorganic, trivalent arsenic in vivo, which can interact with proteins and enzymes . Sodium cacodylate trihydrate has been used to study enzyme inhibition and activation, as well as changes in gene expression. Its structural similarity to phosphate allows it to act as a precipitant in protein crystallization, facilitating the study of protein structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cacodylate trihydrate can change over time. This compound is stable when stored at room temperature and is soluble in water, yielding a clear, colorless solution . It is important to avoid prolonged or repeated exposure, as it is toxic by inhalation and ingestion . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in toxicological research involving arsenic compounds .
Dosage Effects in Animal Models
The effects of sodium cacodylate trihydrate vary with different dosages in animal models. At lower doses, it can be used as a buffer in various biochemical applications. At higher doses, it has been shown to promote cancer formation in the kidney, bladder, thyroid gland, and liver in in vivo experiments using rat models . Toxic or adverse effects at high doses include acute toxicity and potential carcinogenicity .
Metabolic Pathways
Sodium cacodylate trihydrate is involved in metabolic pathways that produce inorganic, trivalent arsenic in vivo . This compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. It has been used as a source of arsenic in toxicological research to study the cytotoxic effects of arsenic compounds on cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium cacodylate trihydrate is transported and distributed through various mechanisms. It is metabolized to produce inorganic arsenic, which can interact with transporters and binding proteins . This compound’s localization and accumulation within cells can affect its activity and function. Sodium cacodylate trihydrate’s buffering capacity also plays a role in its distribution within cellular environments .
Subcellular Localization
Sodium cacodylate trihydrate’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It has been used in the stabilization of fixatives for electron microscopy, allowing for the visualization of subcellular structures . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes: Cacodylic acid can be synthesized by reacting with .
Reaction Conditions: The reaction typically occurs in an aqueous medium.
Industrial Production: While not widely produced industrially, it can be prepared on a laboratory scale.
Analyse Chemischer Reaktionen
Reaktionen: Cacodylsäure kann verschiedene Reaktionen eingehen, darunter , , und .
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Produkte hängen von den jeweiligen Reaktionsbedingungen ab, können aber Derivate von Cacodylsäure umfassen.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Natriumcacodylat ist aufgrund seiner Rolle als Hauptmetabolit von anorganischem Arsen einzigartig.
Ähnliche Verbindungen: Andere verwandte Verbindungen umfassen und .
Eigenschaften
CAS-Nummer |
6131-99-3 |
|---|---|
Molekularformel |
C2H9AsNaO3 |
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
sodium;dimethylarsinate;trihydrate |
InChI |
InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |
InChI-Schlüssel |
IQQQKXANTROEHA-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C)[O-].O.O.O.[Na+] |
Kanonische SMILES |
C[As](=O)(C)O.O.[Na] |
Physikalische Beschreibung |
Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


